5-bromo-6-chloroquinoline
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Overview
Description
5-Bromo-6-chloroquinoline is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions of the quinoline ring, respectively. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions using eco-friendly and reusable catalysts. Techniques such as microwave-assisted synthesis and solvent-free reaction conditions are also utilized to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
5-Bromo-6-chloroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-bromo-6-chloroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Pathways Involved: The compound interferes with the synthesis of nucleic acids, leading to the disruption of bacterial and cancer cell proliferation.
Comparison with Similar Compounds
- 5-Bromo-2-chloroquinoline
- 6-Bromo-2-chloroquinoline
- 5,7-Dibromo-8-hydroxyquinoline
Comparison: While these compounds share structural similarities, 5-bromo-6-chloroquinoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. For instance, the position of the bromine and chlorine atoms can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
16560-60-4 |
---|---|
Molecular Formula |
C9H5BrClN |
Molecular Weight |
242.5 |
Purity |
95 |
Origin of Product |
United States |
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